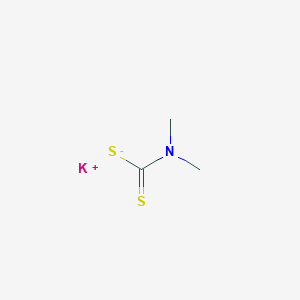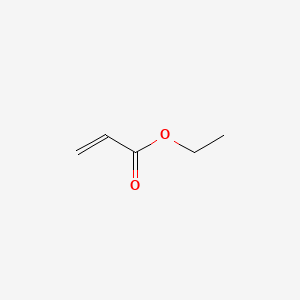
CID 31396
Descripción general
Descripción
CID 31396 is a useful research compound. Its molecular formula is C3H6KNS2 and its molecular weight is 159.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Systems and Protein Function : CID is used for reversible and spatiotemporal control of protein function in cells, addressing biological problems inaccessible by genetic interference methods. It has applications in studying signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and gene editing. These systems allow fine-tuning of gene expression and have potential for in vivo applications (Ma et al., 2023).
Cell Biology : CID techniques help in solving problems in cell biology, particularly in understanding lipid second messengers and small GTPases. This application resolves the "signaling paradox" in cellular communication (DeRose, Miyamoto, & Inoue, 2013).
Protein-Protein Interactions : CID can be used to control protein localization in living cells with high spatiotemporal resolution, particularly useful in studying cell signaling networks (Aonbangkhen et al., 2018).
Stem Cell Therapy : CID is employed in induced pluripotent stem cell-derived rejuvenated T cell therapy. It introduces a suicide gene therapy mechanism as a safety measure against the tumorigenic potential of undifferentiated cells (Ando et al., 2015).
Mass Spectrometry : CID is utilized in collision-induced dissociation techniques for generating fragmentation products in liquid chromatography/mass spectrometry analysis, aiding in structure interpretation of complex samples (Zhang et al., 2009).
Molecular Tool Development : CID has been used to create novel chemical inducers for controlling the dimerization of engineered FKBP12-containing fusion proteins. This application has implications for studying intracellular signaling events and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Propiedades
IUPAC Name |
potassium;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPFLPJBESCUKI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6KNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-Fluoro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768246.png)
![[2-Chloro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768250.png)






![n-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B7768289.png)

